1-溴-4-(乙氧甲基)苯

描述

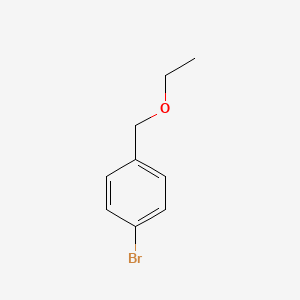

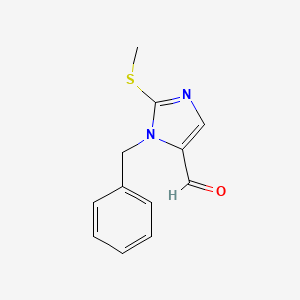

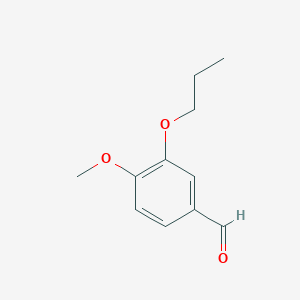

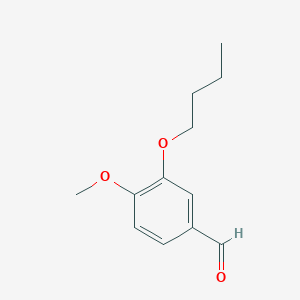

1-Bromo-4-(ethoxymethyl)benzene is a brominated aromatic compound with an ethoxymethyl substituent at the para position relative to the bromine atom. While the specific compound is not directly studied in the provided papers, related brominated benzenes and their derivatives are extensively explored. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of brominated aromatic compounds, which can be extrapolated to understand 1-Bromo-4-(ethoxymethyl)benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation, cross-coupling reactions, and protective group strategies. For instance, the synthesis of acetylene-terminated monomers involves a Williamson reaction followed by palladium-catalyzed cross-coupling and deprotection steps . Similarly, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene includes NMR and IR spectroscopy for characterization, which could be applicable to the synthesis of 1-Bromo-4-(ethoxymethyl)benzene . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(ethoxymethyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzenes is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. X-ray structure determinations provide insights into the interactions such as C-H···Br, C-Br···Br, and C-Br···π, which are crucial for understanding the packing and stability of these compounds . These interactions are likely to be present in 1-Bromo-4-(ethoxymethyl)benzene as well, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions, including addition-elimination and substitution reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3·4H2O leads to both addition-elimination and substitution products . These reactions are influenced by the nature of the substituents and the reaction conditions. The presence of a bromine atom in 1-Bromo-4-(ethoxymethyl)benzene suggests that it could undergo similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are affected by the bromine substituents. For instance, the melting points, UV-Vis absorption spectra, photochromic, and photomagnetic properties can be altered by bromination . These properties are important for applications in materials science, such as in the development of photoresponsive materials. The properties of 1-Bromo-4-(ethoxymethyl)benzene would be expected to be influenced by the ethoxymethyl group, which could impart different solubility and reactivity characteristics compared to other brominated benzenes.

科学研究应用

Ethoxybromination of Enamides

在Nocquet‐Thibault等人(2013年)的研究中,使用(二乙酰氧基碘)苯与简单溴化物盐在乙醇中,实现了对广泛范围的烯酰胺的选择性乙氧基溴化。这个过程产生了高度多功能的α-溴代半胺,可以进一步用于各种转化(Nocquet‐Thibault等人,2013)。

Synthesis of Isoindoles

Kuroda和Kobayashi(2015年)开发了一种用于合成1-取代3-烷氧基-1H-异吲哚的两步合成过程。这个过程涉及2-(二烷氧甲基)苯基锂化合物与腈的反应,随后是酸催化的环化,起始物是1-溴-2-(二烷氧甲基)苯(Kuroda & Kobayashi, 2015)。

Molecular Electronics

Stuhr-Hansen等人(2005年)确定了简单易得的芳基溴化物,包括1-溴-4-(甲氧基甲基)苯,作为巯基端基分子导线的有用构建块。这些前体通过高效的转化促进了各种寡聚(苯乙烯乙炔)和寡聚(苯乙烯乙炔)导线的合成(Stuhr-Hansen et al., 2005)。

Synthesis of Bromophenols

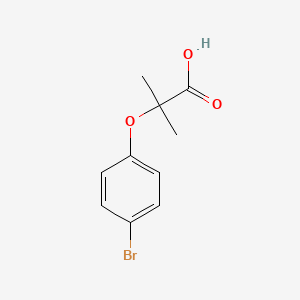

Guo等人(2011年)专注于合成溴酚,一类具有重要生物活性的天然产物。他们从1-溴-4-(乙氧甲基)苯和其他化合物出发,开发了这些溴酚的高效合成路线,然后评估了它们对蛋白酪氨酸磷酸酶1B(PTP1B)的抑制活性(Guo et al., 2011)。

Fluorescence Properties

Liang Zuo-qi(2015年)的研究探讨了1-溴-4-(2,2-二苯基乙烯基)苯的合成和荧光性能,展示了它在光致发光应用中的潜力(Liang Zuo-qi, 2015)。

Gas Chromatography Applications

Jiang Qin(2005年)引入了一种用于分离1-(2-溴乙氧基)-4-硝基苯的位置异构体的气相色谱(GC)方法,表明其在分析化学中的重要性(Jiang Qin, 2005)。

作用机制

Mode of Action

Brominated compounds often act through electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, reacting with nucleophilic sites on the target molecule. This can lead to changes in the target’s structure and function.

Biochemical Pathways

They may affect metabolic pathways, signal transduction pathways, or other cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(ethoxymethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) can influence the compound’s absorption, distribution, metabolism, and excretion.

属性

IUPAC Name |

1-bromo-4-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMBQMRBQQURAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(ethoxymethyl)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)